Mandelate
Overview
Description
Mandelate is a hydroxy monocarboxylic acid anion. It derives from an acetate. It is a conjugate base of a mandelic acid.
Scientific Research Applications
1. Enzymatic Pathways and Metabolic Engineering
The mandelate pathway in Pseudomonas putida involves several enzymes, including mandelate racemase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase, which are crucial in microbial metabolism. These enzymes are interconnected and suggest the evolution of the mandelate pathway from preexisting metabolic pathways. This pathway has potential applications in metabolic engineering and biocatalysis (Tsou et al., 1990).
2. Substrate Spectrum and Biotransformation
Mandelate racemase is notable for its stability and substrate tolerance, making it suitable for racemizing non-natural α-hydroxycarboxylic acids in preparative-scale biotransformations. This enzyme's broad substrate spectrum is crucial in the racemization of various compounds, useful in pharmaceutical and chemical synthesis (Felfer et al., 2005).
3. Enzyme Superfamilies and Catalysis
Research on mandelate racemase and muconate lactonizing enzyme indicates diverse enzymatic activities within a superfamily. The study of these enzymes provides insights into the evolution of enzymatic functions and active site architectures, which is significant for understanding and designing novel enzymes for specific catalytic applications (Babbitt et al., 1995).
4. Microbial Metabolism and Evolutionary Biology
The metabolism of mandelate by various microorganisms illustrates the diversity of metabolic pathways. Studying these pathways sheds light on the evolutionary aspects of microbial metabolism and the formation of related compounds in different environments, contributing to our understanding of biological diversity and evolution (Fewson, 1988).
5. Biocatalytic Applications
Biocatalytic enantioconvergent separation of racemic mandelic acid demonstrates the potential of using enzymes for producing chiral compounds. This process, involving lipase and mandelate racemase, is significant for the production of high-purity chiral substances, crucial in pharmaceutical industries (Choi et al., 2007).
6. Innovative Cancer Treatment Strategies
A study on pH-sensitive methenamine mandelate-loaded nanoparticles offers a new approach to cancer treatment. These nanoparticles can induce DNA damage and apoptosis in cancer cells, demonstrating the potential of repurposing existing compounds for innovative therapeutic applications (Zhang et al., 2017).
properties
CAS RN |
769-61-9 |
---|---|
Product Name |
Mandelate |
Molecular Formula |
C8H7O3- |
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1 |
InChI Key |
IWYDHOAUDWTVEP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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